Atilotrelvir: A Technical Overview of Preclinical Antiviral Activity
Atilotrelvir: A Technical Overview of Preclinical Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilotrelvir, also known as GST-HG171, is a novel, potent, and orally bioavailable small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like (3CL) protease.[1][2][3] Developed as a therapeutic agent for Coronavirus Disease 2019 (COVID-19), atilotrelvir has demonstrated broad-spectrum antiviral activity against various SARS-CoV-2 variants of concern.[4][5] Preclinical studies have indicated that atilotrelvir exhibits superior potency and efficacy compared to nirmatrelvir (B3392351), another 3CL protease inhibitor, in both in vitro and in vivo models.[1][3] In 2023, atilotrelvir in combination with ritonavir (B1064) received approval in China for the treatment of COVID-19.[5] This technical guide provides a comprehensive summary of the available preclinical data on atilotrelvir's antiviral activity, including its mechanism of action, in vitro efficacy, and in vivo studies.
Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease
Atilotrelvir's primary mechanism of action is the inhibition of the SARS-CoV-2 3CL protease, also known as the main protease (Mpro).[1][4] This viral enzyme is crucial for the replication of SARS-CoV-2.[4][6] The virus initially produces large polyproteins that must be cleaved into individual functional proteins for viral assembly and maturation. The 3CL protease is responsible for the majority of these cleavage events.[4][6] By binding to the active site of the 3CL protease, atilotrelvir blocks its enzymatic activity, thereby preventing the processing of the viral polyproteins and halting viral replication.[4]
Preclinical Antiviral Activity: In Vitro Studies
Atilotrelvir has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. Head-to-head studies using cytopathic effect (CPE) assays have shown atilotrelvir to be 5- to 10-fold more potent than nirmatrelvir against variants including Beta, Delta, and Omicron sublineages.[1][2]
Quantitative In Vitro Efficacy Data
The following table summarizes the 50% effective concentrations (EC50) of atilotrelvir and nirmatrelvir against different SARS-CoV-2 variants, with protein-binding adjustment.[7][8]
| SARS-CoV-2 Variant | Atilotrelvir (GST-HG171) EC50 (ng/mL) | Nirmatrelvir EC50 (ng/mL) |
| Wild Type | 149.68 | 840.25 |
| Omicron BA.4 | 93.22 | 190.07 |
| Omicron BA.5 | 131.87 | 560.17 |
Experimental Protocols: In Vitro Assays
Cytopathic Effect (CPE) Reduction Assay
The in vitro antiviral activity of atilotrelvir was primarily assessed using a cytopathic effect (CPE) reduction assay.[3] This assay measures the ability of a compound to protect host cells from virus-induced cell death.
General Protocol:
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Cell Plating: Host cells, such as Vero E6, are seeded in 96-well plates and incubated to form a monolayer.[9][10]
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Compound Preparation: Atilotrelvir is serially diluted to various concentrations.
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Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the SARS-CoV-2 variant.[9] Immediately after infection, the diluted compounds are added to the wells.
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Incubation: The plates are incubated for a period of 72 to 96 hours to allow for viral replication and the development of CPE in untreated control wells.[9]
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Quantification of Cell Viability: Cell viability is quantified using a colorimetric or luminescent method. A common method involves staining the remaining viable cells with crystal violet or using a reagent like CellTiter-Glo to measure ATP content.[11][12]
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Data Analysis: The concentration of atilotrelvir that inhibits CPE by 50% (EC50) is calculated by plotting the percentage of CPE inhibition against the drug concentration.
Preclinical Antiviral Activity: In Vivo Studies
In vivo studies in animal models have further substantiated the antiviral efficacy of atilotrelvir.
Summary of In Vivo Findings
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Mouse Model: In mice infected with SARS-CoV-2, atilotrelvir demonstrated superior efficacy in reducing the viral load in lung tissue compared to nirmatrelvir.[1][13]
-
Rat Model: Pharmacokinetic studies in rats revealed that atilotrelvir has a more favorable lung tissue distribution than nirmatrelvir, with a 4-5 fold higher lung-to-plasma exposure ratio.[1][13]
At present, specific quantitative data on viral titer reduction and survival rates from these preclinical in vivo studies are not publicly available in detail.
Experimental Protocols: In Vivo Models
SARS-CoV-2 Mouse Model of Infection
The in vivo efficacy of atilotrelvir was likely evaluated in a mouse model susceptible to SARS-CoV-2 infection, such as K18-hACE2 transgenic mice, which express the human ACE2 receptor.[14]
General Protocol:
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Animal Model: K18-hACE2 transgenic mice are commonly used as they are susceptible to SARS-CoV-2 and develop respiratory disease.[14][15]
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Infection: Mice are intranasally inoculated with a specific dose of a SARS-CoV-2 variant.
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Drug Administration: Atilotrelvir is administered orally at various dosages, typically starting shortly after infection and continuing for a defined period (e.g., once or twice daily for 5 days).
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Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and mortality.
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Endpoint Analysis: At specific time points post-infection, subgroups of mice are euthanized, and lung tissues are collected.
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Viral Load Quantification: Viral titers in the lungs are quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or plaque assays.
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Histopathology: Lung tissues may be examined for pathological changes, such as inflammation and tissue damage.
Conclusion
The available preclinical data strongly support the potent and broad-spectrum antiviral activity of atilotrelvir against SARS-CoV-2. Its mechanism of action as a 3CL protease inhibitor is well-defined, and in vitro studies have quantified its superior potency compared to nirmatrelvir against various viral variants. In vivo studies in rodent models have demonstrated its efficacy in reducing viral replication in the lungs and have highlighted its favorable pharmacokinetic profile. These promising preclinical findings have paved the way for successful clinical development and the eventual approval of atilotrelvir for the treatment of COVID-19. Further publication of detailed preclinical data will be beneficial for the scientific community.
References
- 1. JSM Central || Article Info [jsmcentral.org]
- 2. GST-HG171 | SARS-CoV-2 3CLPro inhibitor | Probechem Biochemicals [probechem.com]
- 3. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. Atilotrelvir - Wikipedia [en.wikipedia.org]
- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 12. biorxiv.org [biorxiv.org]
- 13. jsmcentral.org [jsmcentral.org]
- 14. Animal models for studying COVID-19, prevention, and therapy: Pathology and disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
